Cas no 2248296-18-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate)

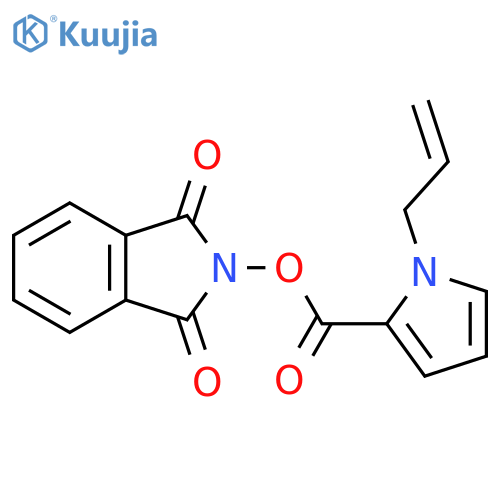

2248296-18-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248296-18-4

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate

- EN300-6514819

-

- インチ: 1S/C16H12N2O4/c1-2-9-17-10-5-8-13(17)16(21)22-18-14(19)11-6-3-4-7-12(11)15(18)20/h2-8,10H,1,9H2

- InChIKey: QXQGKGWJLNSASL-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC=CN1CC=C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 296.07970687g/mol

- どういたいしつりょう: 296.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514819-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 0.1g |

$829.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 0.05g |

$792.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 2.5g |

$1848.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 10g |

$4052.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 0.25g |

$867.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 0.5g |

$905.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 1g |

$943.0 | 2023-05-31 | ||

| Enamine | EN300-6514819-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate |

2248296-18-4 | 5g |

$2732.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2248296-18-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylate) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量